

# Application Note and Protocol for the Nitration of 3-Ethoxysalicylaldehyde

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## Compound of Interest

Compound Name: 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

Cat. No.: B144650

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## Abstract

This document provides a detailed protocol for the electrophilic nitration of 3-ethoxysalicylaldehyde. The primary product of this reaction is expected to be 3-ethoxy-5-nitrosalicylaldehyde, a valuable intermediate in the synthesis of various heterocyclic compounds and Schiff bases. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and safety precautions. The intended audience includes researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

## Introduction

Aromatic nitration is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, or used to modulate the electronic properties of the molecule. 3-Ethoxysalicylaldehyde is a substituted aromatic aldehyde with activating hydroxyl and ethoxy groups, which direct electrophilic substitution to the ortho and para positions. The nitration of this substrate is expected to yield primarily the 5-nitro derivative due to steric hindrance at the positions ortho to the activating groups.

## Reaction and Mechanism

The nitration of 3-ethoxysalicylaldehyde proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, such as sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ). The electron-rich aromatic ring of 3-ethoxysalicylaldehyde then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as water or the bisulfate ion, abstracts a proton from the ring to restore aromaticity and yield the nitrated product.

The overall reaction is as follows:

## Experimental Protocol

A detailed methodology for the nitration of 3-ethoxysalicylaldehyde is provided below. This protocol is adapted from a similar procedure for a related compound[1].

Materials:

- 3-Ethoxysalicylaldehyde (s)
- Fuming nitric acid ( $\geq 90\%$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-ethoxysalicylaldehyde in 100 mL of dichloromethane.
- **Cooling:** Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
- **Addition of Nitrating Agent:** Slowly add 5.0 mL of fuming nitric acid to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
- **Work-up:**
  - Carefully pour the reaction mixture over 100 g of crushed ice in a separate beaker.
  - Separate the organic layer using a separatory funnel.
  - Wash the organic layer with 50 mL of cold deionized water, followed by 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
  - Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
  - Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 3-ethoxy-5-nitrosalicylaldehyde.
- **Drying:** Dry the purified product in a vacuum oven at 50 °C.

#### Safety Precautions:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

## Data Presentation

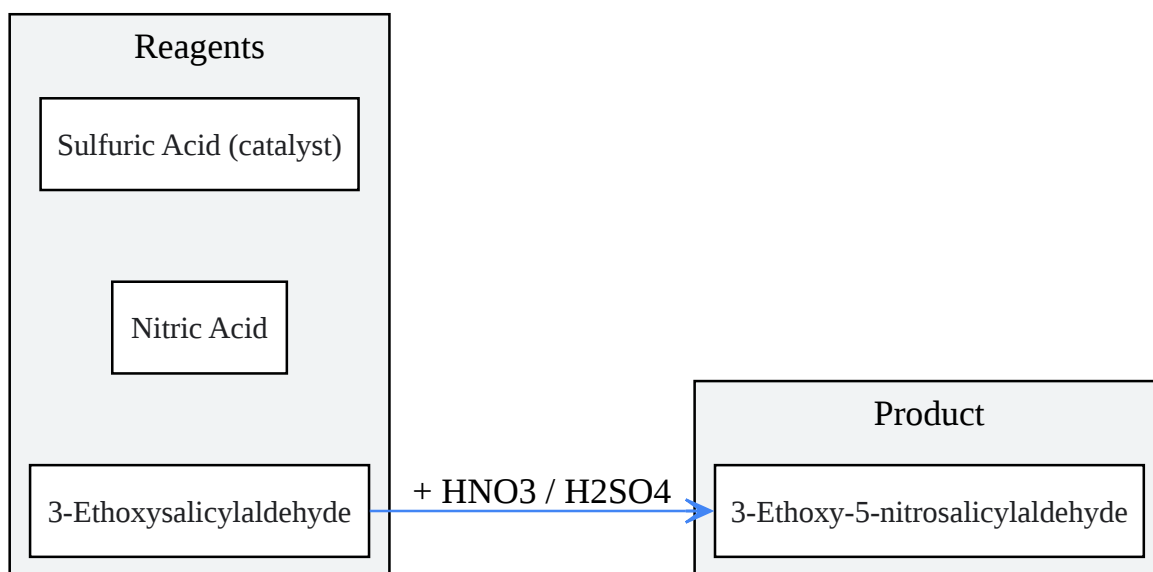
The following table summarizes the key quantitative data for the starting material and the expected product.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance	Expected Yield (%)
3-Ethoxysalicylaldehyde	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	166.17	66-68	263-264	Solid	N/A
3-Ethoxy-5-nitrosalicylaldehyde	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>	211.17	~140 (estimated)	N/A	Yellow Solid	~75

Note: The melting point of the product is an estimate based on the closely related 3-methoxy-5-nitrosalicylaldehyde, which has a reported melting point of 141-143 °C[2][3]. The yield is based on similar reported procedures[1].

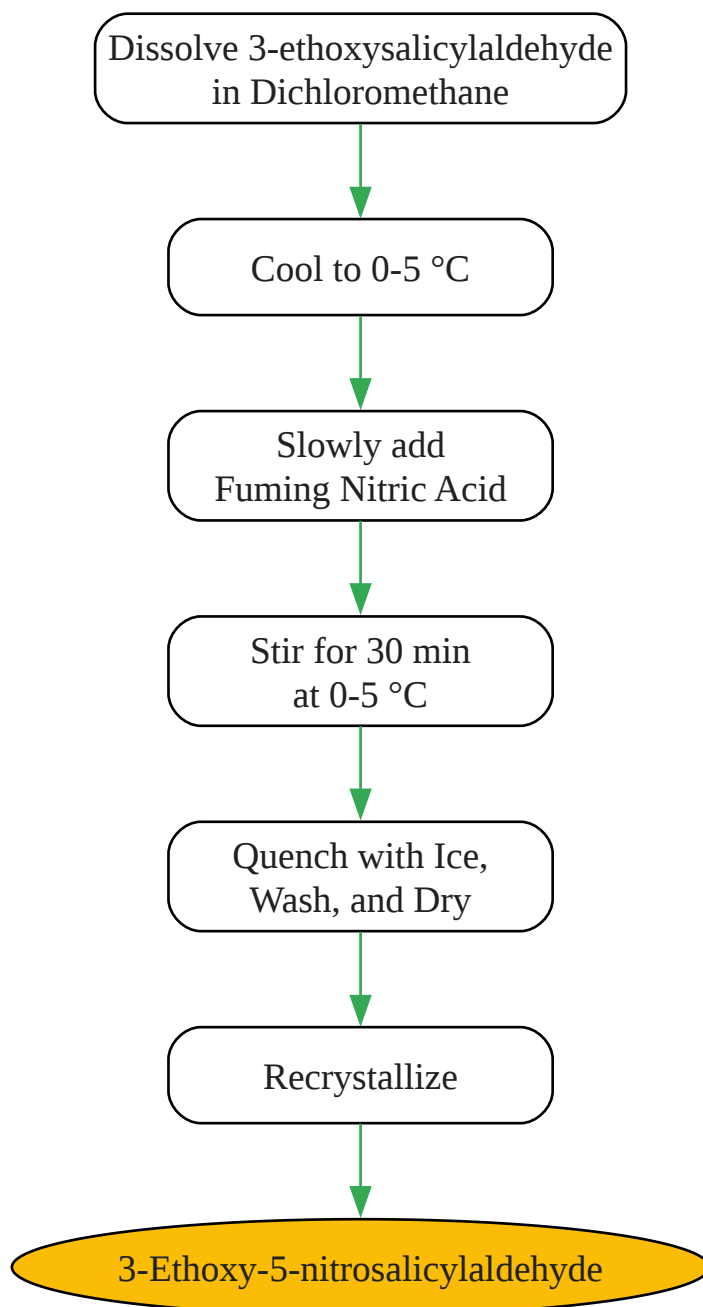
## Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.



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Caption: Chemical scheme for the nitration of 3-ethoxysalicylaldehyde.



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Caption: Step-by-step workflow for the synthesis of 3-ethoxy-5-nitrosalicylaldehyde.

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## References

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